molecular formula C11H13N5O B11025046 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 355808-95-6

4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B11025046
CAS No.: 355808-95-6
M. Wt: 231.25 g/mol
InChI Key: ZZBGQZXXHMKPFA-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-aminobenzoic acid, is reacted with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 4-(dimethylamino)benzamide.

    Introduction of the Triazole Ring: The benzamide intermediate is then subjected to a cyclization reaction with hydrazine and formic acid to introduce the 1,2,4-triazole ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the para position relative to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis .

Industry

In industry, this compound can be used as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt cellular processes, leading to the desired biological effects, such as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)-N-(1H-1,2,3-triazol-4-yl)benzamide: Similar structure but with a 1,2,3-triazole ring.

    4-(dimethylamino)-N-(4H-1,2,4-triazol-3-yl)benzamide: Similar structure but with the triazole ring attached at a different position.

Uniqueness

4-(dimethylamino)-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the specific positioning of the triazole ring, which can influence its reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, potentially leading to unique biological effects.

Properties

CAS No.

355808-95-6

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

4-(dimethylamino)-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C11H13N5O/c1-15(2)10-5-3-9(4-6-10)11(17)14-16-7-12-13-8-16/h3-8H,1-2H3,(H,14,17)

InChI Key

ZZBGQZXXHMKPFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN2C=NN=C2

Origin of Product

United States

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